molecular formula C10H12ClN3O B12734962 1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride CAS No. 91857-43-1

1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride

Cat. No.: B12734962
CAS No.: 91857-43-1
M. Wt: 225.67 g/mol
InChI Key: ALPUCJLWWKTBCP-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 3-methoxyphenyl group attached to the pyrazole ring, and it exists as a monohydrochloride salt. Pyrazole derivatives have gained significant attention due to their wide range of physiological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride typically involves a multi-step process. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-4-amine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

1H-Pyrazol-4-amine, 3-(3-methoxyphenyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This gives it distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

CAS No.

91857-43-1

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)10-9(11)6-12-13-10;/h2-6H,11H2,1H3,(H,12,13);1H

InChI Key

ALPUCJLWWKTBCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)N.Cl

Origin of Product

United States

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